molecular formula C14H14ClFN4O B2637024 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide CAS No. 1797251-12-7

2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide

Cat. No.: B2637024
CAS No.: 1797251-12-7
M. Wt: 308.74
InChI Key: CJTJTBNXRXYPNL-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of derivatives similar to the compound is in the development of novel radioligands for positron emission tomography (PET) imaging. For instance, compounds have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, showing high in vitro binding affinity and allowing for the visualization of mGluR1 distribution through PET imaging. These studies suggest potential applications in neurological research and the development of diagnostic tools for brain disorders (Fujinaga et al., 2012).

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists

Another application is the discovery of compounds as potent mGluR1 antagonists, demonstrating excellent subtype selectivity and promising pharmacokinetic profiles. These findings indicate the potential for these compounds in elucidating mGluR1 functions in humans and suggest their utility in developing therapeutic agents for disorders associated with this receptor (Satoh et al., 2009).

Synthesis and Bioactivity of Derivatives

The compound and its derivatives have been involved in synthesis research aiming to explore their bioactivity. For example, the synthesis and bioactivity of 2-benzoyl pyrimidine derivatives have been studied, revealing their potential fungicidal activities. Such studies contribute to the development of new agricultural chemicals and highlight the compound's role in advancing chemical synthesis and drug discovery (Lü et al., 2015).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for compounds with similar structures, enhancing efficiency and potential for large-scale production. For example, the integrated flow and microwave approach to synthesizing protein kinase inhibitors showcases innovative methodologies that reduce synthesis steps and improve yield, demonstrating the compound's role in facilitating advancements in chemical synthesis technologies (Russell et al., 2015).

Antiproliferative Activities and Molecular Docking Studies

Furthermore, compounds of similar structure have been synthesized and analyzed for their antiproliferative activities against various cancer cell lines. These studies include detailed molecular docking analyses to understand the interaction mechanisms with biological targets, contributing to the development of new anticancer agents (Huang et al., 2020).

Properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTJTBNXRXYPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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